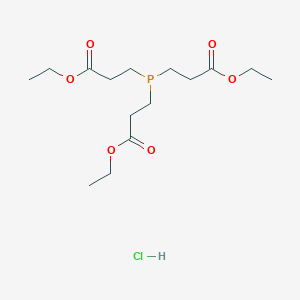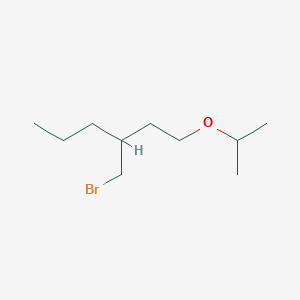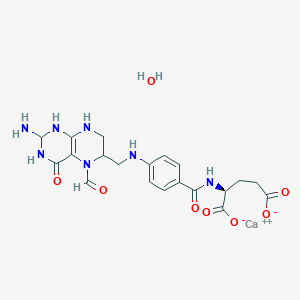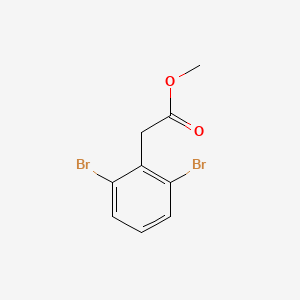
(4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C11H10F3NO2 and a molecular weight of 245.20 g/mol . This compound is known for its unique structure, which includes an ethynyl group attached to a phenyl ring and a methanamine group, combined with a trifluoroacetate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate typically involves the reaction of 4-ethynylbenzaldehyde with ammonia or an amine source under specific conditions to form the intermediate (4-ethynylphenyl)methanamine. This intermediate is then reacted with trifluoroacetic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory methods, with optimization for larger scale production, including the use of more efficient catalysts and reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various amines .
Scientific Research Applications
(4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the trifluoroacetate moiety can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
- (4-Ethynylphenyl)methanamine hydrochloride
- (4-Ethynylphenyl)methanamine sulfate
- (4-Ethynylphenyl)methanamine phosphate
Uniqueness
(4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it particularly useful in applications where these properties are advantageous .
Properties
Molecular Formula |
C11H10F3NO2 |
|---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
(4-ethynylphenyl)methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H9N.C2HF3O2/c1-2-8-3-5-9(7-10)6-4-8;3-2(4,5)1(6)7/h1,3-6H,7,10H2;(H,6,7) |
InChI Key |
XFEDFYKDUMQDFT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-([1,1'-Biphenyl]-4-yl)-2-morpholino-2-thioxoethan-1-one](/img/structure/B13654143.png)

![N-methyl-N-{2-[4-(3-methylbenzyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B13654146.png)
![1,1'-Bis(4-iodophenyl)-[4,4'-bipyridine]-1,1'-diiumchloride](/img/structure/B13654150.png)





![2-[(Propan-2-yl)amino]pentanoic acid hydrochloride](/img/structure/B13654183.png)


